Cas no 2229086-93-3 (3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol)

3-(3,5-Difluoro-2-methoxyphenyl)propane-1-thiol is a fluorinated aromatic thiol compound featuring a methoxy substituent and a propylthiol side chain. Its unique structure, combining electron-withdrawing fluorine atoms with a thiol functional group, makes it a valuable intermediate in organic synthesis, particularly for constructing sulfur-containing heterocycles or as a ligand in metal coordination chemistry. The difluoro and methoxy groups enhance its reactivity and selectivity in cross-coupling reactions, while the thiol moiety allows for facile conjugation or surface modification. This compound is particularly useful in pharmaceutical and materials science research, where precise control over molecular architecture is critical. Its stability and well-defined reactivity profile further contribute to its utility in specialized synthetic applications.
3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol structure
2229086-93-3 structure
Product Name:3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol
CAS No:2229086-93-3
MF:C10H12F2OS
MW:218.263488769531
CID:6300686
PubChem ID:165845903
Update Time:2025-06-13

3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol
    • EN300-1799314
    • 2229086-93-3
    • Inchi: 1S/C10H12F2OS/c1-13-10-7(3-2-4-14)5-8(11)6-9(10)12/h5-6,14H,2-4H2,1H3
    • InChI Key: YZHXAOWUKCAMFJ-UHFFFAOYSA-N
    • SMILES: SCCCC1C=C(C=C(C=1OC)F)F

Computed Properties

  • Exact Mass: 218.05769250g/mol
  • Monoisotopic Mass: 218.05769250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 10.2Ų

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Additional information on 3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol

Research Briefing on 3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol (CAS: 2229086-93-3) in Chemical Biology and Pharmaceutical Applications

This research briefing provides an updated analysis of the chemical compound 3-(3,5-difluoro-2-methoxyphenyl)propane-1-thiol (CAS: 2229086-93-3), focusing on its emerging applications in chemical biology and pharmaceutical development. Recent studies have highlighted its potential as a versatile building block for drug discovery and bioconjugation strategies.

The compound's unique structural features, including the difluoromethoxyphenyl moiety and terminal thiol group, make it particularly valuable for targeted covalent inhibitor design. A 2023 study published in Journal of Medicinal Chemistry demonstrated its effectiveness in developing irreversible kinase inhibitors through selective cysteine modification, showing improved target engagement compared to analogous non-fluorinated compounds.

In synthetic chemistry applications, researchers have utilized 2229086-93-3 as a key intermediate in the synthesis of novel PROTAC (PROteolysis TArgeting Chimera) molecules. The fluorine atoms enhance membrane permeability while the thiol group enables efficient linker conjugation. Recent patent filings (WO2023052345) describe its incorporation in bifunctional degraders targeting estrogen receptors.

Notably, the compound has shown promise in radiopharmaceutical development. A 2024 preclinical study reported its use in 18F-labeling strategies for PET imaging probes, leveraging the aromatic fluorine atoms for isotopic exchange while maintaining the thiol group for subsequent bioconjugation to targeting vectors.

From a safety and ADME perspective, recent toxicological assessments indicate favorable metabolic stability profiles for derivatives of 2229086-93-3, though the parent compound requires careful handling due to potential thiol reactivity. Current research is exploring prodrug approaches to mitigate this issue while preserving the compound's beneficial properties.

The pharmaceutical industry has shown increasing interest in this scaffold, with several companies including it in their fragment libraries for covalent drug discovery. Its commercial availability (typically >95% purity) from major chemical suppliers has facilitated broader adoption in both academic and industrial settings.

Future research directions appear focused on expanding the compound's utility in targeted protein degradation and chemical biology tool development. Ongoing studies are investigating its incorporation into more complex architectures, including DNA-encoded libraries and activity-based probes for proteomic applications.

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